(R)-6-Fluoro-7-methylchroman-4-amine

Description

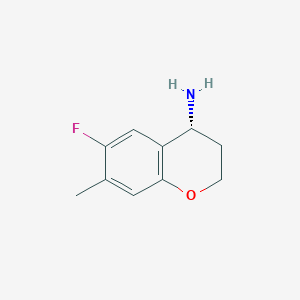

(R)-6-Fluoro-7-methylchroman-4-amine is a chiral chroman derivative featuring a benzodihydropyran scaffold substituted with a fluorine atom at position 6, a methyl group at position 7, and an amine group at position 4 in the R-configuration. Chroman-based compounds are widely explored in medicinal chemistry due to their structural resemblance to bioactive molecules, particularly in central nervous system (CNS) therapeutics.

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

(4R)-6-fluoro-7-methyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H12FNO/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1 |

InChI Key |

CCLSQDJKHHUSKT-SECBINFHSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1F)[C@@H](CCO2)N |

Canonical SMILES |

CC1=CC2=C(C=C1F)C(CCO2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Fluoro-7-methylchroman-4-amine typically involves several steps:

Starting Material: The synthesis begins with a suitable chroman derivative.

Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Methylation: The methyl group at the 7th position can be introduced using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Amination: The amine group at the 4th position is introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.

Industrial Production Methods

Industrial production of ®-6-Fluoro-7-methylchroman-4-amine may involve:

Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

Continuous Flow Reactors: For large-scale production, continuous flow reactors can be employed to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: ®-6-Fluoro-7-methylchroman-4-amine can undergo oxidation reactions to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert it into various reduced forms, such as alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-6-Fluoro-7-methylchroman-4-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential effects on various biological systems. Its interactions with enzymes and receptors are of particular interest.

Medicine

In medicinal chemistry, ®-6-Fluoro-7-methylchroman-4-amine is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-6-Fluoro-7-methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity, while the amine group allows for hydrogen bonding interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and molecular features of (R)-6-Fluoro-7-methylchroman-4-amine and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Functional Groups | Stereochemistry |

|---|---|---|---|---|---|---|

| This compound | Not provided | C₁₀H₁₂FNO | 181.21 | 6-F, 7-CH₃ | Amine (4), Chroman core | R |

| 6-Bromo-7-methylchroman-4-amine | 13434-19-0 | C₁₀H₁₂BrNO | 258.12 | 6-Br, 7-CH₃ | Amine (4), Chroman core | Not specified |

| (R)-6-Methoxy-7-methylchroman-4-amine | Not provided | C₁₁H₁₅NO₂ | 193.24 | 6-OCH₃, 7-CH₃ | Amine (4), Chroman core | R |

| (S)-Chroman-4-ylamine | Not provided | C₉H₁₁NO | 149.19 | None | Amine (4), Chroman core | S |

| 6-Fluoro-4-chromanone | 689-34-2 | C₉H₇FO₂ | 166.15 | 6-F, 4=O | Ketone (4), Chroman core | N/A |

Key Observations :

Halogen Substitution (F vs. Br): The bromine analog (6-Bromo-7-methylchroman-4-amine) has a higher molecular weight (258.12 g/mol vs. 181.21 g/mol) and greater lipophilicity due to bromine’s larger atomic radius and polarizability.

Methoxy vs. Fluoro Substitution :

- The methoxy group in (R)-6-Methoxy-7-methylchroman-4-amine is electron-donating via resonance, increasing electron density on the aromatic ring. This contrasts with fluorine’s electron-withdrawing inductive effect, which may reduce ring reactivity .

Stereochemical Differences :

- (S)-Chroman-4-ylamine lacks substituents but exhibits an S-configuration at position 4. Enantiomeric differences can lead to divergent biological activities, as seen in many chiral pharmaceuticals .

Functional Group Variation (Amine vs. Ketone): 6-Fluoro-4-chromanone replaces the amine with a ketone, significantly altering polarity and hydrogen-bonding capacity. The ketone’s electrophilic nature may render it more reactive in synthetic pathways compared to the amine .

Research Findings and Implications

- Halogen Effects : Fluorine’s small size and high electronegativity make it advantageous in drug design for optimizing target binding and metabolic stability. Bromine’s bulkiness may hinder membrane permeability but enhance hydrophobic interactions .

- Stereochemical Specificity : The R-configuration in this compound may confer selectivity toward specific biological targets, reducing off-target effects compared to racemic mixtures .

Biological Activity

(R)-6-Fluoro-7-methylchroman-4-amine is a chiral compound belonging to the chroman family, which has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 179.19 g/mol. The unique arrangement of functional groups, particularly the fluorine atom at the 6th position and the amine group at the 4th position, enhances its reactivity and biological activity.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, leading to changes in enzyme conformation and function. This interaction modulates several cellular pathways related to inflammation, cell survival, and neuroprotection.

1. Anticancer Activity

Research indicates that derivatives of chroman compounds exhibit significant anticancer properties. For instance, studies have shown that chroman derivatives can reduce the proliferation of breast and lung cancer cells, suggesting potential applications in cancer therapy .

2. Neuroprotective Effects

Chroman derivatives have been linked to neuroprotective activities, particularly through their interaction with the 5-HT1A receptor, which plays a crucial role in preventing neuronal death and oxidative stress . Additionally, some chroman compounds have shown promise in inhibiting monoamine oxidase (MAO), an enzyme involved in neurodegenerative diseases such as Alzheimer's .

3. Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects by modulating pathways associated with inflammation. The compound's ability to inhibit specific enzymes involved in inflammatory responses further supports its potential therapeutic use.

Case Studies and Research Findings

Synthesis and Applications

The synthesis of this compound typically involves several key steps that allow for high yields and purity. Its unique properties make it valuable in drug design and development, especially for applications targeting cancer, neurodegenerative diseases, and inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.